molecular formula C13H13NO B15181048 N-(2-furanylmethylene)-2,6-dimethylbenzenamine CAS No. 53656-09-0

N-(2-furanylmethylene)-2,6-dimethylbenzenamine

Cat. No.: B15181048
CAS No.: 53656-09-0
M. Wt: 199.25 g/mol
InChI Key: BBTZBLUAUOIJAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-furanylmethylene)-2,6-dimethylbenzenamine is a Schiff base compound formed by the condensation of 2-furanylmethylene and 2,6-dimethylbenzenamine. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties, including their ability to form stable complexes with metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furanylmethylene)-2,6-dimethylbenzenamine typically involves the condensation reaction between 2-furanylmethylene and 2,6-dimethylbenzenamine. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-furanylmethylene)-2,6-dimethylbenzenamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can regenerate the original amine and aldehyde .

Scientific Research Applications

N-(2-furanylmethylene)-2,6-dimethylbenzenamine has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: Utilized in the synthesis of various organic compounds and materials.

Mechanism of Action

The mechanism of action of N-(2-furanylmethylene)-2,6-dimethylbenzenamine involves its ability to form stable complexes with metal ions. The Schiff base acts as a bidentate ligand, coordinating to metal ions through the nitrogen and oxygen atoms. This interaction can influence the biological activity of the compound, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    N-(2-furanylmethylene)-2-hydroxybenzohydrazide: Another Schiff base with similar coordination properties.

    N-(2-furanylmethylene)-2-aminothiadiazole: Known for its antibacterial properties.

Uniqueness

N-(2-furanylmethylene)-2,6-dimethylbenzenamine is unique due to its specific structural features, which allow it to form stable complexes with a wide range of metal ions. This property makes it particularly valuable in coordination chemistry and various industrial applications .

Properties

CAS No.

53656-09-0

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-1-(furan-2-yl)methanimine

InChI

InChI=1S/C13H13NO/c1-10-5-3-6-11(2)13(10)14-9-12-7-4-8-15-12/h3-9H,1-2H3

InChI Key

BBTZBLUAUOIJAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N=CC2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.